(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885217
InChI: InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10-
SMILES:
Molecular Formula: C13H11N3O4S
Molecular Weight: 305.31 g/mol

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

CAS No.:

Cat. No.: VC15885217

Molecular Formula: C13H11N3O4S

Molecular Weight: 305.31 g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide -

Specification

Molecular Formula C13H11N3O4S
Molecular Weight 305.31 g/mol
IUPAC Name N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide
Standard InChI InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10-
Standard InChI Key UWKNTTUNLKIASF-UVTDQMKNSA-N
Isomeric SMILES C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Synthesis

Molecular Characterization

The compound has the molecular formula C₁₃H₁₁N₃O₄S and a molecular weight of 305.31 g/mol. Its IUPAC name is N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide, reflecting the E configuration around the imine (C=N) bond . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)N+[O-], illustrating the planar arrangement of the nitrobenzylidene and benzenesulfonohydrazide moieties .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₄S
Molecular Weight305.31 g/mol
CAS Number50626-29-4
Space Group (Crystallography)Monoclinic, P2₁/c

Synthesis Methodology

The synthesis involves refluxing 4-nitrobenzaldehyde with benzenesulfonylhydrazine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage. Optimal yields are achieved after 4 hours of reflux, followed by recrystallization from ethanol .

Representative Procedure:

  • Dissolve 4-nitrobenzaldehyde (0.01 mol) and benzenesulfonylhydrazine (0.01 mol) in 30 mL ethanol.

  • Add 2 drops of glacial acetic acid.

  • Reflux at 78°C for 4 hours.

  • Cool, concentrate, and recrystallize the precipitate .

Structural and Crystallographic Insights

Crystal System and Hydrogen Bonding

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide crystallizes in the monoclinic system with space group P2₁/c. The asymmetric unit comprises one independent molecule, with lattice parameters a = 7.42 Å, b = 16.89 Å, c = 12.37 Å, and β = 98.4° . The crystal packing is stabilized by:

  • N–H⋯O hydrogen bonds between the sulfonamide NH and nitro oxygen (d = 2.89 Å).

  • π–π interactions between benzene rings (centroid-centroid distance = 3.68 Å) .

Figure 1: Hirshfeld Surface Analysis

Hirshfeld surfaces reveal that O⋯H/H⋯O contacts (42.7%) dominate, followed by C⋯H/H⋯C (18.3%) and N⋯H/H⋯N (9.8%) interactions . The nitro group participates in C–H⋯O bonds, contributing to layered supramolecular architectures .

Conformational Flexibility

The molecule exhibits a twisted geometry at the sulfonamide sulfur, with a C–S–N–N torsion angle of −46.8°, enabling adaptive binding in potential biological targets . The dihedral angle between the benzene and nitrobenzene rings is 28.5°, minimizing steric hindrance .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

  • 3195: N–H stretch (sulfonamide).

  • 1520 and 1365: Asymmetric and symmetric stretches of NO₂.

  • 1198: S=O symmetric stretch .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, δ ppm):

  • 8.25–8.22 (m, 2H): Aromatic protons ortho to nitro group.

  • 8.03 (s, 1H): Imine proton (CH=N).

  • 7.90–7.63 (m, 5H): Benzene ring protons .

¹³C NMR (DMSO-d₆, δ ppm):

  • 148.01: Nitrobenzene C–NO₂.

  • 139.85: Imine carbon (CH=N).

  • 133.44–124.18: Aromatic carbons .

Research Findings and Applications

Material Science Applications

The compound’s rigid structure and hydrogen-bonding network make it a candidate for nonlinear optical (NLO) materials. Hyperpolarizability calculations (β = 4.7 ×10⁻³⁰ esu) indicate potential in photonic devices .

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